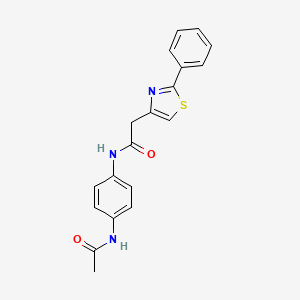

N-(4-acetamidophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-Acetamido-phenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamid umfasst typischerweise die folgenden Schritte:

Bildung des Thiazolrings: Der Thiazolring kann durch die Hantzsch-Thiazolsynthese synthetisiert werden, die die Kondensation von α-Halogenketonen mit Thioamiden beinhaltet.

Anlagerung der Phenylgruppe: Die Phenylgruppe wird durch eine Friedel-Crafts-Acylierungsreaktion eingeführt, bei der Benzol mit einem Säurechlorid in Gegenwart eines Lewis-Säure-Katalysators reagiert.

Bildung der Acetamidophenylgruppe: Dies beinhaltet die Acetylierung von p-Aminophenol zur Bildung von 4-Acetamidophenol.

Kupplungsreaktion: Der letzte Schritt ist die Kupplung des Thiazolderivats mit dem Acetamidophenylderivat unter geeigneten Bedingungen, die häufig ein Kupplungsreagenz wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) beinhalten.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, Lösungsmittelrecycling und Prinzipien der grünen Chemie umfassen.

Eigenschaften

Molekularformel |

C19H17N3O2S |

|---|---|

Molekulargewicht |

351.4 g/mol |

IUPAC-Name |

N-(4-acetamidophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |

InChI |

InChI=1S/C19H17N3O2S/c1-13(23)20-15-7-9-16(10-8-15)21-18(24)11-17-12-25-19(22-17)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,20,23)(H,21,24) |

InChI-Schlüssel |

LAQPRJHLYWHEPQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Formation of the Acetamidophenyl Moiety: This involves the acetylation of p-aminophenol to form 4-acetamidophenol.

Coupling Reaction: The final step is the coupling of the thiazole derivative with the acetamidophenyl derivative under appropriate conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Thiazolring oder der Phenylgruppe.

Reduktion: Reduktionsreaktionen können die Carbonylgruppen in der Acetamidgruppe angreifen.

Substitution: Elektrophile und nukleophile Substitutionsreaktionen können auftreten, insbesondere an den aromatischen Ringen.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden häufig verwendet.

Substitution: Halogenierung kann mit Reagenzien wie Brom (Br₂) oder Chlor (Cl₂) in Gegenwart eines Katalysators erreicht werden.

Hauptprodukte

Oxidation: Oxidierte Derivate des Thiazols oder der Phenylgruppen.

Reduktion: Reduzierte Formen der Acetamidgruppe.

Substitution: Halogenierte Derivate der aromatischen Ringe.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(4-Acetamido-phenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamid hängt von seiner Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren ab. Der Thiazolring und die Phenylgruppen können die Bindung an bestimmte Stellen erleichtern, während die Acetamidgruppe die Löslichkeit und Bioverfügbarkeit der Verbindung beeinflussen kann. Detaillierte Studien sind erforderlich, um die genauen beteiligten Wege und Zielstrukturen aufzuklären.

Wirkmechanismus

The mechanism of action of N-(4-acetamidophenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide depends on its interaction with molecular targets such as enzymes or receptors. The thiazole ring and phenyl groups may facilitate binding to specific sites, while the acetamide moiety could influence the compound’s solubility and bioavailability. Detailed studies are needed to elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(4-Acetamido-phenyl)-2-(2-thiazolyl)acetamid: Fehlt die Phenylgruppe, was sich auf ihre Bioaktivität und chemischen Eigenschaften auswirken kann.

N-(4-Acetamido-phenyl)-2-(2-phenylthiazol-4-yl)acetamid: Ähnliche Struktur, aber mit Variationen in der Positionierung der Substituenten.

Einzigartigkeit

N-(4-Acetamido-phenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamid ist aufgrund der Kombination seiner strukturellen Merkmale einzigartig, die im Vergleich zu seinen Analoga eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen können. Das Vorhandensein sowohl des Thiazolrings als auch der Phenylgruppe zusammen mit der Acetamidophenylgruppe bietet ein vielseitiges Gerüst für weitere Funktionalisierung und Untersuchung.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.